N'-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
- Starting materials: Benzimidazole core and 2-methoxybenzaldehyde.
- Reaction conditions: Condensation reaction in the presence of an acid catalyst.
Step 3: Formation of Propenylidene Bridge
- Starting materials: Intermediate from Step 2 and propenylidene reagent.
- Reaction conditions: Aldol condensation in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the propenylidene bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzimidazole Core
- Starting materials: o-phenylenediamine and carboxylic acid.
- Reaction conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
- N’-(3-(2-Hydroxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Chlorophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(3-(2-Nitrophenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
These compounds share a similar benzimidazole core but differ in the substituents attached to the phenyl group. The unique properties of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide, such as its methoxy group, contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-7-3-2-5-13(17)6-4-10-21-22-18(23)14-8-9-15-16(11-14)20-12-19-15/h2-12H,1H3,(H,19,20)(H,22,23)/b6-4+,21-10+ |
InChI Key |
RGPVNUXCBJFUFI-RQVUTRMESA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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